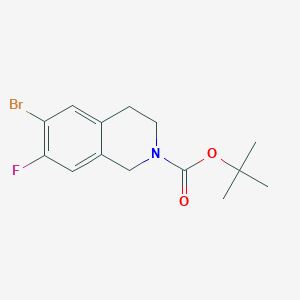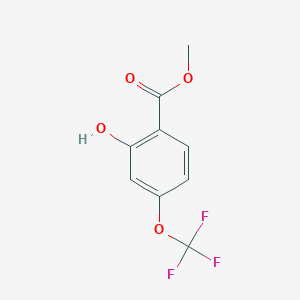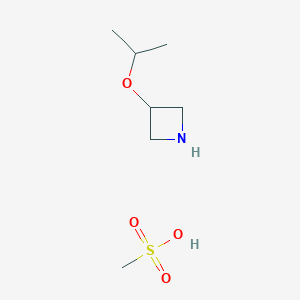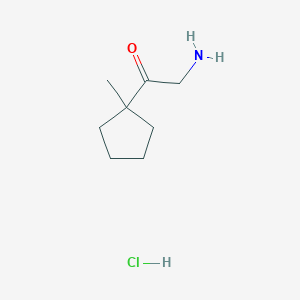
tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBFBFTHIQC) is an important synthetic intermediate used in the synthesis of a wide range of compounds. It is a highly versatile compound that can be used in a variety of applications, including drug synthesis, chemical catalysis, and organic synthesis. TBFBFTHIQC has been studied extensively in recent years due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as indoles, quinolines, and isoquinolines. It has also been used as a reagent in the synthesis of biologically active compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs). This compound has also been used in the synthesis of organic catalysts, such as the ruthenium-based catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood. However, it is thought to act as a nucleophile, reacting with electrophiles to form various products. It is also thought to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have antioxidant and anti-inflammatory properties in vitro. It has also been shown to have antifungal activity and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. It is also relatively stable, which makes it suitable for long-term storage. However, this compound is also toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research into its mechanism of action and the synthesis of new compounds could be beneficial. Other potential directions include exploring its potential use as a drug, investigating its potential use as an organic catalyst, and researching its potential use in chemical catalysis.
Synthesemethoden
Tert-butyl 6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized via a two-step synthesis process. First, a bromo-fluoro-tetrahydroisoquinoline-2-carboxylic acid (BFTIQC) is synthesized by reacting a bromo-fluoro-tetrahydroisoquinoline (BFTIQ) with an acid. The BFTIQC is then reacted with tert-butyl alcohol in the presence of a base to form this compound.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRTYHUIZGGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)



![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)